molecular formula C10H17N3S B12394317 Pramipexole-d5

Pramipexole-d5

Cat. No.: B12394317
M. Wt: 216.36 g/mol
InChI Key: FASDKYOPVNHBLU-MCRFZBIBSA-N
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Description

Pramipexole-d5 is a deuterated form of pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pramipexole-d5 involves the incorporation of deuterium atoms into the pramipexole molecule. One common method is the hydrogen-deuterium exchange reaction, where pramipexole is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Pramipexole-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound back to its non-deuterated form.

    Substitution: Halogenation and other substitution reactions can modify the benzothiazole ring of this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Major Products

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Non-deuterated pramipexole.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Pramipexole-d5 is extensively used in scientific research, particularly in the following fields:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate metabolic pathways and drug interactions.

    Biology: Employed in studies to understand the biological effects of deuterium substitution on drug metabolism and efficacy.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the stability and bioavailability of pramipexole.

    Industry: Applied in the development of deuterated drugs with improved therapeutic profiles and reduced side effects.

Mechanism of Action

Pramipexole-d5 exerts its effects by stimulating dopamine receptors in the brain, particularly the D2 and D3 receptor subtypes. This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission. The deuterium substitution in this compound does not significantly alter its mechanism of action but improves its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Ropinirole: Another non-ergot dopamine agonist used in the treatment of Parkinson’s disease.

    Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.

    Apomorphine: A potent dopamine agonist used for acute treatment of motor fluctuations in Parkinson’s disease.

Uniqueness of Pramipexole-d5

This compound is unique due to its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool in pharmacokinetic studies. Compared to other dopamine agonists, this compound offers improved bioavailability and reduced metabolic degradation, making it a preferred choice for long-term treatment and research applications.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

216.36 g/mol

IUPAC Name

(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3,2D2

InChI Key

FASDKYOPVNHBLU-MCRFZBIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N

Origin of Product

United States

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